molecular formula C19H13BrClNO B476514 1-(4-Bromophenyl)-3-(2-chloro-8-methyl-3-quinolinyl)-2-propen-1-one CAS No. 497099-02-2

1-(4-Bromophenyl)-3-(2-chloro-8-methyl-3-quinolinyl)-2-propen-1-one

Cat. No.: B476514
CAS No.: 497099-02-2
M. Wt: 386.7g/mol
InChI Key: PDIGXXGWSJSGOY-JXMROGBWSA-N
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Description

1-(4-Bromophenyl)-3-(2-chloro-8-methyl-3-quinolinyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(2-chloro-8-methyl-3-quinolinyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2-chloro-8-methyl-3-quinolinecarbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(2-chloro-8-methyl-3-quinolinyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the double bond in the propenone moiety.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays due to its unique structural features.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(2-chloro-8-methyl-3-quinolinyl)-2-propen-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Other chalcones with different substituents on the phenyl rings.

    Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

Uniqueness

1-(4-Bromophenyl)-3-(2-chloro-8-methyl-3-quinolinyl)-2-propen-1-one is unique due to the presence of both bromophenyl and chloro-methyl-quinolinyl groups, which may impart distinct chemical and biological properties compared to other chalcones and quinoline derivatives.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2-chloro-8-methylquinolin-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClNO/c1-12-3-2-4-14-11-15(19(21)22-18(12)14)7-10-17(23)13-5-8-16(20)9-6-13/h2-11H,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIGXXGWSJSGOY-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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